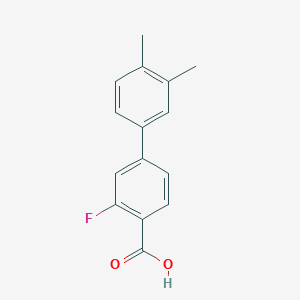![molecular formula C11H8F3N3O2S B1522586 2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate CAS No. 1311316-76-3](/img/structure/B1522586.png)
2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate
Overview
Description
“2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate” is a chemical compound with the CAS Number: 874594-92-0 . It has a molecular weight of 220.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form .Scientific Research Applications
Luminescent Materials
The chemical compound 2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate has been utilized in the synthesis of luminescent materials. Specifically, it has been incorporated in heteroleptic cationic Ir(III) complexes which exhibit dual-emission properties, showcasing fluorescence-phosphorescence characteristics. These complexes have been demonstrated to be applicable in data security protection due to their unique emission properties under mechanical and vapor stimuli, offering a strategy for designing smart luminescent materials (Song et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
The compound has also been explored in the context of organic light-emitting diodes. For example, a 9-phenylfluorene functionalized derivative of this compound exhibited a high triplet energy level and was successfully used as a host for blue thermally activated delayed fluorescence OLEDs. This application capitalizes on the compound's electronic properties to enhance the performance of OLEDs, contributing to the development of advanced display technologies (Zhao et al., 2020).
Sensors
Another application is in the realm of sensors. A pyridine-boron trifluoride complex derived from the compound has been engineered as a colorimetric and fluorescent sensor for water in acetonitrile. This sensor is based on intramolecular charge transfer, allowing for the detection of water content in a range of solvents. The ability to detect water content accurately in different solvents is crucial in various chemical processes and industries (Tsumura et al., 2018).
Synthesis of Heterocycles
The compound has also facilitated the synthesis of diverse trifluoromethyl heterocycles, serving as a versatile intermediate. The use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions has enabled the creation of a wide array of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, illustrating the compound's role in expanding the toolkit for synthetic organic chemistry (Honey et al., 2012).
Safety and Hazards
While specific safety and hazard information for “2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-pyridin-3-yl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)17-9-16-8(5-20-9)7-2-1-3-15-4-7/h1-5H,6H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUNDBWTRRPSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



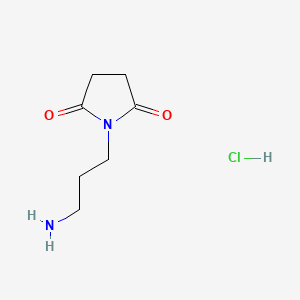
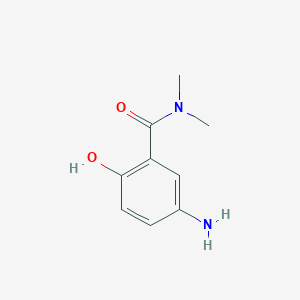
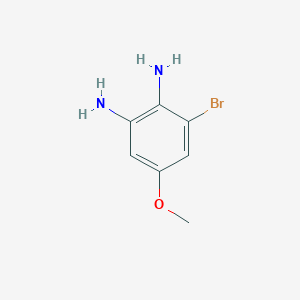
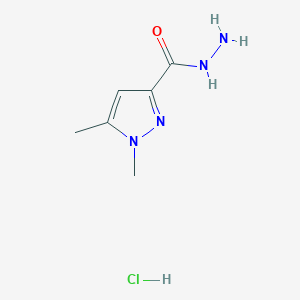
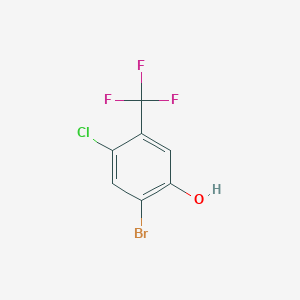
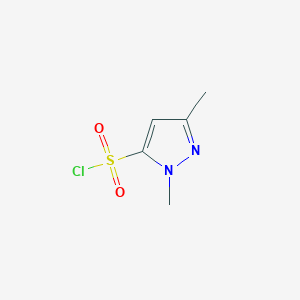
![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)
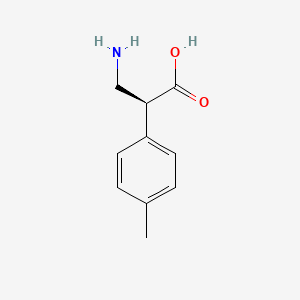



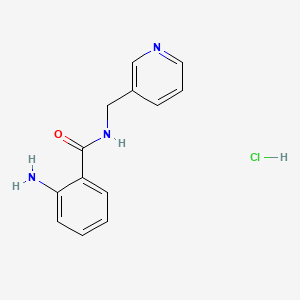
![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)
